molecular formula C19H18N2O4S2 B2861327 (Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide CAS No. 620543-73-9

(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2861327
CAS No.: 620543-73-9
M. Wt: 402.48
InChI Key: UAVUGLZLAAJSEN-VXPUYCOJSA-N
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Description

(Z)-N-(3-(3-Methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is a heterocyclic compound featuring a benzamide moiety fused to a sulfone-containing tetrahydrothieno[3,4-d]thiazole core. Key structural elements include:

  • 3-Methoxyphenyl substituent: Influences lipophilicity and electronic properties via electron-donating methoxy groups .
  • (Z)-Configuration: Dictates spatial arrangement around the thiazolidinone double bond, affecting molecular interactions .

This compound belongs to a class of bioactive heterocycles, where structural modifications often correlate with pharmacological activity .

Properties

IUPAC Name

N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-25-15-9-5-8-14(10-15)21-16-11-27(23,24)12-17(16)26-19(21)20-18(22)13-6-3-2-4-7-13/h2-10,16-17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVUGLZLAAJSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the benzamide moiety: This can be accomplished through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure and reactivity may allow it to modulate specific biological pathways, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as electronics or coatings.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Analogous Compounds
Compound Name / ID Core Structure Substituents Functional Groups
Target Compound Tetrahydrothieno[3,4-d]thiazole 3-Methoxyphenyl, benzamide Sulfone, amide
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) [1,3,4]-Thiadiazole 3-Methylphenyl, acryloyl Amide, acryloyl
N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Tetrahydrothieno[3,4-d]thiazole 3,4-Dimethoxyphenyl, acetamide Sulfone, acetamide
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) [1,3,4]-Thiadiazole Phenyl, acetylpyridinyl Amide, acetyl

Key Observations :

  • The target compound shares a sulfone-containing thienothiazole core with , differing in substituents (3-methoxy vs. 3,4-dimethoxyphenyl) and amide type (benzamide vs. acetamide).
  • Thiadiazole-based analogs (e.g., 4g, 8a) lack sulfone groups but incorporate acryloyl or acetylpyridinyl moieties, altering electronic properties .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound N/A ~1600–1670 (amide) Aromatic protons: ~7.3–8.3
4g 200 1690, 1638 (2 C=O) Aromatic protons: 7.36–7.72
8a 290 1679, 1605 (2 C=O) CH3: 2.49, 2.63; Ar-H: 7.47–8.39

Key Insights :

  • Higher melting points in sulfone-free analogs (e.g., 8a at 290°C) may reflect stronger crystal packing due to acetyl groups .
  • IR spectra consistently show amide C=O stretches near 1600–1700 cm⁻¹ across analogs .

Biological Activity

(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is a novel compound with potential therapeutic applications. Its structure combines features of thiazole and benzamide, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H14N2O3S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole ring is known to participate in various biochemical interactions due to its electron-withdrawing properties.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that benzamide derivatives showed effective inhibition against dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. The IC50 values for these derivatives ranged from 4.72 to 20.17 µM, significantly lower than the standard drug methotrexate (IC50 = 55.26 µM) .

CompoundIC50 (µM)Activity
Methotrexate55.26Standard
Compound I4.72Active
Compound II20.17Active

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. A review highlighted that various thiazole-containing compounds exhibited activity against multiple strains of bacteria and fungi, suggesting that this compound may similarly exhibit such effects .

Case Studies

  • In Vitro Studies : In vitro assays have shown that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.
  • Animal Models : Animal studies assessing the anti-inflammatory effects of similar compounds have demonstrated reductions in inflammatory markers and improved outcomes in models of arthritis and colitis.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest a strong interaction with DHFR and other enzymes involved in metabolic pathways relevant to cancer progression .

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